1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea
Description
1-(4-Chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea is a substituted thiourea derivative characterized by a 4-chlorophenyl group and a 2,3,5,6-tetrafluoro-4-methylphenylamino moiety. Thioureas are renowned for their versatile applications in medicinal and agrochemical research due to their ability to form hydrogen bonds and act as ligands or intermediates in heterocyclic synthesis.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3,5,6-tetrafluoro-4-methylanilino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N3S/c1-6-9(16)11(18)13(12(19)10(6)17)21-22-14(23)20-8-4-2-7(15)3-5-8/h2-5,21H,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCZHCPDKMPFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)NNC(=S)NC2=CC=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea typically involves the reaction of 4-chloroaniline with 2,3,5,6-tetrafluoro-4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or acetonitrile, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and tetrafluoromethylphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s tetrafluoro-methylphenyl group introduces steric bulk and lipophilicity compared to the dichlorobenzoyl group in .
Physical and Spectral Properties
Key Observations :
Reactivity Trends :
Key Observations :
Biological Activity
1-(4-Chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, exhibiting a broad spectrum of biological properties including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H12ClF4N3S
- Molecular Weight : 379.79 g/mol
- Functional Groups : Contains a thiourea moiety (C=S), a chlorophenyl group, and a tetrafluoromethylphenyl group.
Antibacterial Activity
Thiourea derivatives have been extensively studied for their antibacterial properties. The presence of the thiourea moiety allows for interaction with bacterial cell walls, enhancing permeability and leading to bactericidal effects.
- Case Study : A study on similar thiourea compounds showed significant antibacterial activity against Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 135 µg/mL to 145 µg/mL depending on the alkyl chain length .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea | TBD | TBD |
| Bis(thiourea) derivatives | 135 - 145 | E. coli |
Anticancer Activity
Thiourea derivatives have shown promise in targeting various cancer cell lines. The mechanism often involves the inhibition of specific pathways related to cancer progression.
- Research Findings : Recent studies indicate that thioureas can inhibit the growth of cancer cells by targeting angiogenesis and cell signaling pathways. For instance, phosphonate thiourea derivatives exhibited IC50 values between 3 to 14 µM against pancreatic and breast cancer cell lines .
| Compound Type | IC50 (µM) | Cancer Type |
|---|---|---|
| Phosphonate Thioureas | 3 - 14 | Pancreatic/Breast |
| General Thioureas | TBD | Various |
Antifungal Activity
The antifungal properties of thioureas are also noteworthy. They have been shown to be effective against plant pathogens as well as human fungal infections.
- Example : Symmetrical and unsymmetrical thioureas have demonstrated antifungal activity against pathogens such as Pyricularia oryzae and Drechslera oryzae .
The biological activity of thioureas is largely attributed to their ability to form hydrogen bonds with target biomolecules. The presence of sulfur in the thiourea structure enhances its reactivity and ability to interact with various biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this thiourea derivative, and how can purity be maximized?
- Methodological Answer: The compound can be synthesized via nucleophilic addition of 4-chloroaniline to a fluorinated isothiocyanate precursor under anhydrous conditions. Purification involves recrystallization from methanol/dichloromethane (1:10 v/v), achieving >85% yield by leveraging hydrogen-bond-driven crystallization, as demonstrated in analogous thiourea syntheses . Critical parameters include reaction temperature control (20–25°C) and stoichiometric equivalence to minimize dimerization.
Q. Which spectroscopic techniques confirm the structural integrity of this thiourea?
- Methodological Answer: FT-IR identifies the thiourea C=S stretch (1050–1250 cm⁻¹) and N-H vibrations (3100–3300 cm⁻¹). ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 9.5–10.5 ppm), while ¹³C NMR confirms thiocarbonyl (C=S, ~180 ppm) and aryl carbons. HRMS validates molecular weight (±2 ppm error), with single-crystal XRD providing definitive conformation .
Q. How do hydrogen-bonding interactions influence the compound’s solid-state structure?
- Methodological Answer: Intramolecular N-H···O and intermolecular N-H···S hydrogen bonds stabilize the crystal lattice, as shown by XRD analysis of related thioureas. Dihedral angles between aromatic rings (e.g., 9.35°) and planarity of the thiourea moiety dictate packing efficiency and solubility .
Advanced Research Questions
Q. What computational strategies predict electronic properties and charge transfer dynamics?
- Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311++G** level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating charge transfer from the chlorophenyl to tetrafluoroaryl group. Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates UV-Vis spectra, correlating λmax shifts (280–320 nm) with solvent polarity .
Q. How can molecular docking elucidate interactions with EGFR kinase domains?
- Methodological Answer: Docking into EGFR’s ATP-binding pocket (PDB: 4A/4B) using AutoDock Vina reveals hydrogen bonds between the thiourea NH and Met793 (ΔG = −9.2 kcal/mol). Molecular dynamics (MD) simulations (AMBER) assess binding stability over 100 ns, with MM-PBSA confirming favorable van der Waals contributions (−7.8 kcal/mol) .
Q. What experimental designs reconcile contradictory IC50 values in kinase inhibition studies?
- Methodological Answer: Assay standardization using recombinant EGFR L858R/T790M mutants and ATP Km normalization reduces variability. Dose-response curves (6–8 concentrations) with Hill slope validation (1.0 ± 0.2) and Z’ factor >0.5 ensure reproducibility. Discrepancies in IC50 (e.g., 14.8 nM vs. 28 nM) often stem from cellular vs. cell-free systems .
Q. How do structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer: Introducing polar substituents (e.g., -SO2NH2) at the 4-chlorophenyl ring increases PSA (>90 Ų) and reduces LogP (from 5.6 to 4.2). Co-crystallization with β-cyclodextrin (1:1 molar ratio) improves aqueous solubility by 12-fold via host-guest encapsulation .
Q. Which isotopic labeling methods track metabolic pathways in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
